2-Aminoindolizine-1-carboxylic acid
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Overview
Description
2-Aminoindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoindolizine-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-cyanocyclopropane-1-carboxylic acid esters with suitable reagents can lead to the formation of indolizine derivatives . Another method involves the use of palladium-catalyzed reactions, which have been shown to efficiently produce indolizine compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination, and alkylating agents for alkylation reactions.
Major Products: The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Aminoindolizine-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminoindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities . The presence of the carboxamide moiety in the compound enhances its binding affinity to these targets, leading to significant biological outcomes.
Comparison with Similar Compounds
- Indole-2-carboxylic acid
- Indole-3-carboxylic acid
- Indolizine-3-carboxylic acid
Comparison: 2-Aminoindolizine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the amino group at the 2-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological and chemical properties. For instance, while indole-2-carboxylic acid and indole-3-carboxylic acid are well-known for their biological activities, the addition of the amino group in this compound enhances its potential for therapeutic applications .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-aminoindolizine-1-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c10-6-5-11-4-2-1-3-7(11)8(6)9(12)13/h1-5H,10H2,(H,12,13) |
InChI Key |
VTJDALRERPFOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)N)C(=O)O |
Origin of Product |
United States |
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